
AZD7762
描述
3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-3-piperidinyl]-2-thiophenecarboxamide is an aromatic amide and a member of thiophenes.
AZD7762 has been investigated for the treatment of Cancer, Solid Tumors, and Advanced Solid Malignancies.
Checkpoint Kinase Inhibitor this compound is a synthetic small molecule inhibitor of checkpoint kinases (Chks) with potential chemosensitizing activity. This compound binds to and inhibits Chks, which may prevent cell cycle arrest and subsequent nucleotide excision repair in DNA-damaged tumor cells, resulting in tumor cell apoptosis. This agent may enhance the cytotoxicity of DNA-damaging agents. Chks are protein kinases that regulate either G1/S or G2/M transitions in the cell cycle. In the presence of DNA damage or incomplete DNA replication, Chks become activated and initiate cell cycle arrest to allow DNA repair or the completion of DNA replication.
作用机制
Target of Action
The primary targets of AZD7762 are checkpoint kinases 1 and 2 (Chk1 and Chk2) . These kinases play a critical role in cell cycle control, DNA damage responses, and cell survival . In addition, this compound has been found to inhibit the tyrosine-protein kinase Mer (MerTK), which triggers pro-survival signaling and contributes to cell survival, invasive motility, and chemoresistance in many types of cancers .
Mode of Action
This compound interacts with its targets by potently inhibiting Chk1 and Chk2 . This inhibition impairs DNA repair and increases tumor cell death . The compound also abrogates DNA damage-induced S and G2 checkpoints, enhancing the efficacy of DNA-damaging agents . Furthermore, this compound has been found to inhibit MerTK, validating its inhibition using an in vitro homogeneous time-resolved fluorescence (HTRF) assay .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those regulated by Chk1 and Chk2 . These include the S and G2 checkpoints for DNA repair and cell survival, which are activated in response to DNA damage . By inhibiting Chk1 and Chk2, this compound impairs these checkpoints, leading to increased DNA damage and cell death . Additionally, this compound enhances the expression of phosphorylated H2A.X, a marker of DNA damage, and cleaved caspase 9 and PARP, markers of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the abrogation of the G2-M checkpoint, resulting in mitotic catastrophe and ensuing apoptosis . This is evidenced by increased expression of markers of DNA damage (phosphorylated H2A.X) and apoptosis (cleaved caspase 9 and PARP) . In addition, this compound has been shown to potentiate the antiproliferative effects of certain DNA-damaging agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents can enhance the compound’s efficacy . The development of this compound has been halted due to unpredictable cardiac toxicity , suggesting that certain physiological conditions may impact its safety and effectiveness
生化分析
Biochemical Properties
AZD7762 interacts with checkpoint kinase 1 (Chk1), a serine/threonine kinase that is activated in response to DNA damage . By inhibiting Chk1 signaling, this compound impairs DNA repair and increases tumor cell death .
Cellular Effects
This compound has been shown to potentiate the response in several different settings where inhibition of checkpoint kinase results in the abrogation of DNA damage-induced cell cycle arrest . It enhances the efficacy of DNA-damaging agents, leading to increased antitumor activity .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting Chk1 signaling, which impairs DNA repair and increases tumor cell death . This inhibition of Chk1 signaling results in the abrogation of DNA damage-induced cell cycle arrest .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. Dose-dependent potentiation of antitumor activity, when this compound is administered in combination with DNA-damaging agents, has been observed in multiple xenograft models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a phase I study, dose-dependent potentiation of antitumor activity was observed when this compound was administered in combination with DNA-damaging agents .
Metabolic Pathways
The metabolic pathways that this compound is involved in are related to the DNA damage response. The S and G2 checkpoints, regulated by Chk1, are key points of interaction for this compound .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently limited. As an ATP-competitive inhibitor, it is likely that it is transported into cells where it can interact with its target, Chk1 .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever Chk1 is present, given that it is a Chk1 inhibitor . Chk1 is typically localized in the nucleus, but can also shuttle to the cytoplasm .
属性
IUPAC Name |
3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c18-11-4-1-3-10(7-11)14-8-13(22-17(19)24)15(25-14)16(23)21-12-5-2-6-20-9-12/h1,3-4,7-8,12,20H,2,5-6,9H2,(H,21,23)(H3,19,22,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYGCINLNONXHY-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025611 | |
| Record name | 3-((Aminocarbonyl)amino)-5-(3-fluorophenyl)-N-(3S)-3-piperidinyl-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860352-01-8 | |
| Record name | 5-(3-Fluorophenyl)-3-ureidothiophene-2-carboxylic acid N-[(S)-piperidin-3-yl]amide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860352-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD 7762 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860352018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-7762 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12242 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-((Aminocarbonyl)amino)-5-(3-fluorophenyl)-N-(3S)-3-piperidinyl-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 860352-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-7762 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D822Y3L1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


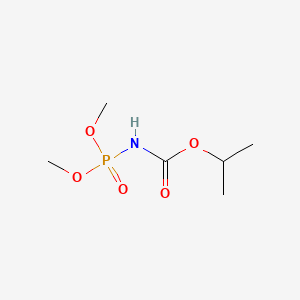


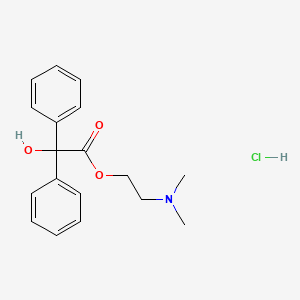
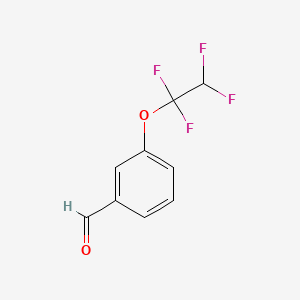
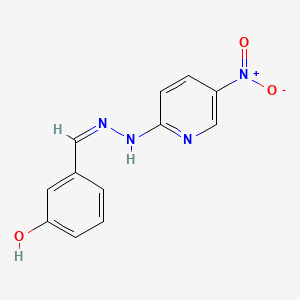
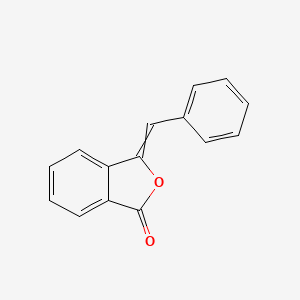

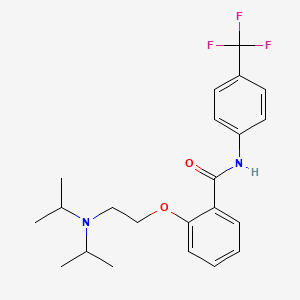

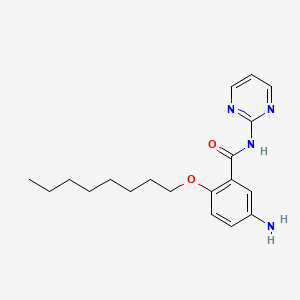

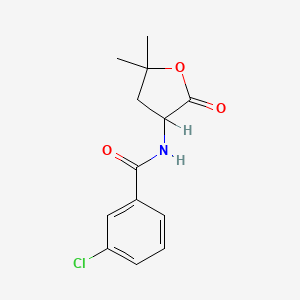
![N-[4-(4-aminophenoxy)butyl]benzamide](/img/structure/B1666178.png)
